24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7
Overview
Description
24(R/S)-hydroxycholesterol-d7 is the deuterated form of 24(R/S)-hydroxycholesterol.
Biological Activity
24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7 (commonly referred to as 24(R/S)-HC-d7) is a deuterated form of 24-hydroxycholesterol (24-HC), a significant oxysterol involved in cholesterol metabolism. This compound plays a crucial role in various biological processes, particularly in the central nervous system (CNS) and lipid homeostasis. Below is a detailed exploration of its biological activity, including relevant data tables and findings from diverse studies.
Overview of 24-Hydroxycholesterol
Chemical Structure and Properties:
- Molecular Formula: CHDO
- Molecular Weight: 409.696 g/mol
- CAS Number: 144154-78-9
- Purity: >99%
24-HC is primarily produced in the brain and serves as a metabolic product of cholesterol. It is formed through the action of the enzyme cholesterol 24-hydroxylase (CYP46A1), which is predominantly expressed in neurons. The conversion of cholesterol to 24-HC is vital for maintaining cholesterol homeostasis within the CNS and for facilitating the export of excess cholesterol into circulation.
Cholesterol Homeostasis
24-HC plays a critical role in regulating cholesterol levels within cells. It acts as a signaling molecule that influences cholesterol biosynthesis and uptake:
- SREBP Pathway Regulation: Studies have shown that 24-HC can inhibit the activity of Sterol Regulatory Element-Binding Protein (SREBP), which is essential for cholesterol synthesis. The expression of hydroxylases like CYP46A1 significantly reduces SREBP target gene expression, thereby decreasing cholesterol synthesis .
- Impact on Other Oxysterols: The presence of 24-HC can modulate levels of other oxysterols such as 25-hydroxycholesterol (25-HC) and 27-hydroxycholesterol (27-HC), which further participate in lipid metabolism and signaling pathways .
Neuroprotective Effects
Research indicates that 24-HC has neuroprotective properties:
- Cholesterol Export Mechanism: By converting excess cholesterol to 24-HC, neurons can prevent toxic accumulation that may lead to neurodegenerative diseases. Elevated levels of 24-HC in cerebrospinal fluid (CSF) have been associated with neurodegenerative conditions such as Alzheimer's disease .
- Potential Biomarker: The concentration of 24-HC in CSF is being investigated as a biomarker for altered cholesterol metabolism in various neurological disorders. Lower levels may indicate neuronal loss or dysfunction .
Study on Cholesterol Metabolism
A study conducted on CHO-K1 cells demonstrated that overexpression of CYP46A1 significantly decreased mRNA levels of SREBP target genes involved in cholesterol biosynthesis. This suggests that increased production of 24-HC leads to reduced cholesterol synthesis .
Table: Effects of Hydroxylases on Cholesterol Metabolism
Hydroxylase | Effect on SREBP Target Genes | Impact on Cholesterol Levels |
---|---|---|
CYP46A1 | Decreased | Reduced |
CH25H | Decreased | Reduced |
CYP27A1 | Decreased | Reduced |
CYP7A1 | Minimal | No significant change |
Clinical Implications
In patients with Alzheimer's disease and other neurodegenerative disorders, alterations in the levels of 24-HC have been observed:
- Alzheimer's Disease: A significant decrease in plasma levels of 24-HC correlates with disease progression and neuronal loss .
- Multiple Sclerosis: Similar patterns have been noted in multiple sclerosis patients where altered oxysterol metabolism reflects disease activity .
Research Findings
Recent research highlights the multifaceted roles of 24(Rs)-hydroxycholesterol:
- Antioxidant Properties: Some studies suggest that oxysterols like 24-HC may possess antioxidant properties that protect cells from oxidative stress .
- Inflammation Response: The metabolism of oxysterols can be altered during inflammatory responses, affecting overall lipid homeostasis and immune function .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-1,1,2,2,3,4,4-heptadeuterio-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20?,21+,22-,23+,24+,25?,26+,27-/m1/s1/i12D2,14D2,16D2,20D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-LAIQKCHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C)C)[C@H](C)CCC(C(C)C)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.